molecular formula C3H5N3O2 B8045231 (5-Amino-1,2,4-oxadiazol-3-yl)methanol

(5-Amino-1,2,4-oxadiazol-3-yl)methanol

Cat. No.: B8045231
M. Wt: 115.09 g/mol
InChI Key: GKDNAURTOIAWEO-UHFFFAOYSA-N
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Description

(5-Amino-1,2,4-oxadiazol-3-yl)methanol: is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-1,2,4-oxadiazol-3-yl)methanol typically involves the cyclization of hydrazine derivatives with formylating agents under acidic conditions. One common method is the reaction of 5-amino-1,2,4-oxadiazole-3-carboxylic acid with reducing agents to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

(5-Amino-1,2,4-oxadiazol-3-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation products include oxo derivatives of the compound.

  • Reduction: Reduced products include amine derivatives.

  • Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(5-Amino-1,2,4-oxadiazol-3-yl)methanol: has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

(5-Amino-1,2,4-oxadiazol-3-yl)methanol: is compared with other similar compounds, such as 1,2,4-oxadiazoles and furoxans These compounds share structural similarities but differ in their functional groups and biological activities

Comparison with Similar Compounds

  • 1,2,4-Oxadiazole derivatives

  • Furoxan derivatives

  • Other heterocyclic compounds containing nitrogen and oxygen

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Properties

IUPAC Name

(5-amino-1,2,4-oxadiazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c4-3-5-2(1-7)6-8-3/h7H,1H2,(H2,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDNAURTOIAWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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